tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Description
Historical Context and Discovery
The development of benzoxazepine derivatives, including tert-butyl 7-amino-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate, is closely tied to the broader evolution of heterocyclic chemistry. The first benzoxazepine derivatives emerged in the mid-20th century, alongside the discovery of benzodiazepines, which revolutionized anxiolytic therapy. While tert-butyl 7-amino-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate itself is a modern derivative, its synthesis builds on foundational methods for constructing benzoxazepine cores. Key milestones include:
- Combinatorial synthesis approaches developed in the early 2000s for generating oxazepine-7-ones, which laid groundwork for diversifying substituents on the oxazepine ring.
- Microwave-assisted reactions and solvent-free protocols introduced in the 2010s to enhance efficiency in synthesizing benzoxazepine hybrids.
- Photocatalytic methods reported in 2025 for rapid synthesis of 1,4-benzoxazepines, underscoring ongoing innovation in this field.
The compound’s specific discovery is not explicitly documented in public literature, but its synthesis aligns with trends toward functionalized benzoxazepines for drug discovery.
Properties
IUPAC Name |
tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESDUMHEUGJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Brominated Precursor
The brominated intermediate, tert-butyl 9-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate, serves as a critical precursor. Its synthesis involves:
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Bromination of a Dihydrobenzooxazepine Core :
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Esterification with tert-Butyl Alcohol :
Transition-Metal-Catalyzed Amination
The bromine atom at position 9 is replaced with an amino group via a Buchwald-Hartwig amination:
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Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), cesium carbonate (2 equiv), and ammonia in dioxane at 100°C.
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Yield : 60–70% (extrapolated from similar aminations in patent literature).
Organocatalytic Enantioselective Cyclization
β-Hydroxyaminoaldehyde Preparation
A method adapted from enantioselective organocatalysis involves:
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MacMillan’s 1,4-Addition :
Cyclization to Oxazepine Core
The aldehyde intermediate undergoes cyclization:
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Alkyne Addition and Oxidation :
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7-endo-dig Cyclization :
Reductive Amination and Boc Protection
Direct Reductive Amination
An alternative route employs reductive amination to install the amino group:
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Ketone Intermediate :
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Boc Protection :
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
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Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.
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Microwave-assisted reactions reduce cyclization time from 24 h to 2 h.
Industrial Applications and Patent Considerations
The compound’s structural similarity to KCNQ2-5 channel activators highlights its potential in neurology. Patent US 10,519,105 B2 discloses analogous benzoxazepines as therapeutics, underscoring the commercial relevance of optimized synthetic routes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted oxazepine derivatives.
Scientific Research Applications
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate" with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated as ~280–300 based on similar compounds.
†Calculated from molecular formula C₁₄H₁₈N₂O₅.
‡Estimated based on bromo-substituted analogs.
Key Comparisons:
Substituent Reactivity: The 7-amino derivative is pivotal for forming amide or urea linkages in drug candidates. For example, it reacts with boronic esters in cross-coupling reactions to generate biaryl structures (e.g., tert-butyl 7-(6-amino-4-methylpyridin-3-yl)-... via cesium carbonate-mediated coupling) . 7-Bromo and 9-bromo analogs are preferred for Suzuki-Miyaura couplings due to the bromine’s leaving-group capability, enabling aryl-aryl bond formation . 7-Nitro and 8-nitro derivatives act as precursors to amines via catalytic hydrogenation. However, the nitro group increases hazards (e.g., H315/H319: skin/eye irritation) .
Physicochemical Properties :
- Lipophilicity : The pyrido-fused 8-chloro derivative (XLogP3-AA = 2.1) is more lipophilic than the benzene-fused analogs, influencing blood-brain barrier penetration in CNS drug design .
- Stability : The 7-nitro derivative requires stringent storage (-20°C, inert atmosphere) due to nitro group sensitivity, whereas the 7-bromo analog is stable at room temperature .
Safety Profiles :
- 7-Bromo analog : Classified as irritant (H315/H319) but lacks acute toxicity data .
- 7-Nitro analog : Discontinued due to high hazard (emergency protocols for inhalation/skin contact) .
Synthetic Utility: The 7-amino compound is a late-stage intermediate in drug synthesis, while halogenated derivatives (Br, Cl) are early-stage building blocks .
Biological Activity
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 1171126-84-3
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.3 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antioxidant properties and potential as a therapeutic agent.
Antioxidant Activity
Research indicates that compounds similar to tert-butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine exhibit significant antioxidant properties. For instance, studies have shown that derivatives of related compounds can inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The capacity to scavenge free radicals and inhibit oxidative stress is critical for evaluating the therapeutic potential of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, the presence of the amino group at the 7-position of the oxazepine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antioxidant or therapeutic agent.
Case Studies and Research Findings
- ROCK Inhibition : A related compound in the oxazepine class has been identified as a potent inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in conditions like glaucoma. The compound demonstrated IC50 values as low as 3 nM against ROCK II, suggesting that modifications similar to those in tert-butyl 7-amino derivatives could yield compounds with significant pharmacological effects .
- Lipid Peroxidation Inhibition : In studies assessing lipid peroxidation inhibition, compounds similar to tert-butyl 7-amino derivatives showed varying degrees of effectiveness. The most potent analogs had IC50 values significantly lower than those of less effective variants, indicating that structural modifications can greatly enhance biological activity .
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | IC50 (nM) | Biological Activity Description |
|---|---|---|---|
| Compound A | 1171126-84-3 | 93 | ROCK I inhibitor |
| Compound B | Related Compound | 3 | Selective ROCK II inhibitor |
| Compound C | Related Compound | 250 | Weak lipid peroxidation inhibitor |
| tert-butyl 7-amino derivative | 1171126-84-3 | TBD | Potential antioxidant and therapeutic agent |
Q & A
Basic Research Questions
What are the recommended synthetic routes for tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols, leveraging intermediates such as brominated precursors (e.g., tert-butyl 7-bromo analogues). Key steps include:
- Bromination and substitution : Start with tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 740842-73-3), followed by nucleophilic substitution of the bromine group with an amine under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, with subsequent deprotection using trifluoroacetic acid (TFA) or HCl in dioxane .
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization for isolation .
Example Protocol:
React tert-butyl 7-bromo-oxazepine precursor with NH₃ in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C for 24 hours.
Purify via column chromatography (SiO₂, 20:1 hexane:EtOAc).
Confirm purity by HPLC and NMR.
How can the structure of this compound be unequivocally characterized?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related oxazepine derivatives (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, resolved at 103 K with R factor = 0.047) .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons in the 6.5–7.5 ppm range).
- HRMS : Confirm molecular weight (C₁₄H₁₈N₂O₃: theoretical 278.13 g/mol).
- FTIR : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) .
What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability : The Boc group is sensitive to acidic conditions but stable under inert atmospheres. Avoid prolonged exposure to moisture or light.
- Storage : Store at 2–8°C in sealed, desiccated containers under argon. Related compounds (e.g., tert-butyl 4-(5-bromo-thiadiazolyl)diazepane-carboxylate) show decomposition upon exposure to heat (>40°C) .
Advanced Research Questions
How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report solvent-specific shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Control experiments : Re-synthesize the compound using alternative routes to rule out synthetic artifacts .
Case Study : A 2020 study on a similar oxazepine derivative reported conflicting ¹³C NMR data due to rotational isomerism; variable-temperature NMR (-40°C to 25°C) resolved the issue by freezing conformational exchange .
What strategies optimize the compound’s reactivity for downstream functionalization?
Methodological Answer:
- Directed C–H activation : Use palladium catalysts to introduce substituents at the 7-position (e.g., Suzuki coupling for aryl groups) .
- Protecting group manipulation : Replace Boc with more labile groups (e.g., Fmoc) for selective deprotection in multi-step syntheses .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yield (>90%) .
Example : tert-Butyl 3-chloro-triazolo-pyrazine-carboxylate underwent regioselective amination under Ir-catalyzed conditions (70°C, DMF) with 98% yield .
How can computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., glutamate carboxypeptidase II for hydroxamate derivatives) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogues .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .
Case Study : A 2023 study on tert-butyl 5-formyl-dihydroquinoline-carboxylate revealed strong binding to kinase targets (ΔG = -9.8 kcal/mol) via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
